Cas no 55483-88-0 ((2,6-Dibromopyridin-3-yl)methanol)

(2,6-Dibromopyridin-3-yl)methanol is a brominated pyridine derivative featuring a hydroxymethyl functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligand systems. The presence of two bromine atoms at the 2- and 6-positions enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The hydroxymethyl group offers additional functionalization opportunities, including oxidation or esterification. Its well-defined structure and high purity make it suitable for precise synthetic applications. The compound is typically handled under inert conditions to ensure stability.
(2,6-Dibromopyridin-3-yl)methanol structure
55483-88-0 structure
Product Name:(2,6-Dibromopyridin-3-yl)methanol
CAS No:55483-88-0
MF:C6H5Br2NO
MW:266.917999982834
MDL:MFCD02942305
CID:1040118
PubChem ID:1236673
Update Time:2025-05-20

(2,6-Dibromopyridin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2,6-Dibromopyridin-3-yl)methanol
    • (4,6-Dibromopyridin-3-yl)methanol
    • DTXSID80361247
    • SCHEMBL1569358
    • 3-Pyridinemethanol, 2,6-dibromo-
    • OQMAYLHEFKJFQN-UHFFFAOYSA-N
    • MFCD02942305
    • DB-103995
    • 55483-88-0
    • CS-0156786
    • AKOS016006818
    • C75600
    • DS-2575
    • A870181
    • (2,6-dibromo-3-pyridinyl)methanol
    • AC-907/34112037
    • MDL: MFCD02942305
    • Inchi: 1S/C6H5Br2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2
    • InChI Key: OQMAYLHEFKJFQN-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC=C(N=1)Br)CO

Computed Properties

  • Exact Mass: 264.87400
  • Monoisotopic Mass: 264.87379g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • PSA: 33.12000
  • LogP: 2.09890

(2,6-Dibromopyridin-3-yl)methanol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2,6-Dibromopyridin-3-yl)methanol Pricemore >>

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abcr
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(2,6-Dibromopyridin-3-yl)methanol Suppliers

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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:21
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Additional information on (2,6-Dibromopyridin-3-yl)methanol

Introduction to (2,6-Dibromopyridin-3-yl)methanol (CAS No. 55483-88-0)

(2,6-Dibromopyridin-3-yl)methanol, identified by the Chemical Abstracts Service Number (CAS No.) 55483-88-0, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic organic molecule features a pyridine core substituted with two bromine atoms at the 2 and 6 positions, and a hydroxymethyl group at the 3 position. Its unique structural attributes make it a valuable intermediate in the synthesis of various pharmacologically active agents and specialty chemicals.

The< strong>pyridine scaffold is a cornerstone in medicinal chemistry due to its prevalence in numerous biologically active molecules. The presence of bromine atoms at the 2 and 6 positions enhances the electrophilicity of the ring, making it more susceptible to nucleophilic substitution reactions. This characteristic is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

The< strong>hydroxymethyl group at the 3 position introduces a potential site for further functionalization, allowing for the introduction of diverse substituents that can modulate the pharmacological properties of the resulting compounds. This flexibility makes (2,6-Dibromopyridin-3-yl)methanol a versatile building block for drug discovery initiatives.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. The< strong>pyridine-based derivatives have emerged as a prominent class of compounds due to their ability to interact with biological targets with high specificity and affinity. For instance, studies have demonstrated the potential of pyridine derivatives as kinase inhibitors, which are crucial in cancer therapy.

One of the most notable applications of (2,6-Dibromopyridin-3-yl)methanol is in the synthesis of small-molecule inhibitors that disrupt essential cellular pathways involved in disease progression. Researchers have leveraged its< strong>brominated pyridine core to develop compounds that exhibit potent activity against kinases and other enzymes implicated in cancer. These inhibitors often undergo further optimization to enhance their selectivity, solubility, and pharmacokinetic profiles.

The< strong>pharmaceutical industry has shown particular interest in this compound due to its potential as a precursor for next-generation drugs. The ability to modify its structure through various chemical transformations allows for the creation of a wide array of derivatives with tailored biological activities. This adaptability has made (2,6-Dibromopyridin-3-yl)methanol a preferred choice for medicinal chemists engaged in hit-to-drug development.

Advances in synthetic methodologies have further expanded the utility of this compound. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production processes. These innovations have not only reduced costs but also improved the overall quality of the final products.

The< strong>cancer research field has particularly benefited from the incorporation of (2,6-Dibromopyridin-3-yl)methanol into novel drug candidates. By targeting specific molecular mechanisms that drive tumor growth and survival, these compounds offer promising avenues for therapeutic intervention. Preclinical studies have shown encouraging results in animal models, suggesting their potential for clinical translation.

In addition to its role in oncology, (2,6-Dibromopyridin-3-yl)methanol has been explored in other therapeutic areas. For example, it has been utilized in the development of antiviral agents that inhibit viral replication by targeting essential enzymes or receptors. The< strong>bromine substituents on the pyridine ring facilitate interactions with these targets, enhancing the efficacy of the resulting compounds.

The< strong>drug discovery pipeline continues to evolve with new technologies and methodologies emerging at a rapid pace. Computational chemistry and artificial intelligence are increasingly being employed to identify promising candidates for further development. (2,6-Dibromopyridin-3-yl)methanol remains a relevant compound in this context due to its structural versatility and functionalization potential.

The< strong>synthetic accessibility of this compound has also contributed to its widespread use in research laboratories worldwide. High-quality starting materials are readily available from commercial suppliers, enabling researchers to focus on downstream applications rather than synthetic challenges. This accessibility has fostered innovation across multiple disciplines.

In conclusion, (2,6-Dibromopyridin-3-yl)methanol (CAS No. 55483-88-0) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to advance, this compound will undoubtedly play an integral role in shaping the future of drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:55483-88-0)(2,6-Dibromopyridin-3-yl)methanol
A870181
Purity:99%/99%/99%/99%
Quantity:50.0g/25.0g/10.0g/5.0g
Price ($):1670.0/983.0/468.0/275.0
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